3-Phenoxyazetidine hydrochloride
Overview
Description
3-Phenoxyazetidine hydrochloride is an organic compound with the chemical formula C11H14ClNO. It is a white or off-white solid powder that has found applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenoxyazetidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with azetidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenoxyazetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Medicine: It is being investigated for its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenoxyazetidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxyazetidine
- 3-Phenoxy-1-azetidine
- 3-Phenoxy-2-azetidine
Uniqueness
3-Phenoxyazetidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and pharmacological properties. Compared to other similar compounds, it has shown higher stability and efficacy in certain applications .
Properties
IUPAC Name |
3-phenoxyazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSCNJYDEAUDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594836 | |
Record name | 3-Phenoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301335-39-7 | |
Record name | 3-Phenoxyazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxyazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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